(1R,3aR,7aR)-1-((R)-6-hydroxy-6-Methylheptan-2-yl)-7a-Methylhexahydro-1H-inden-4(2H)-one
Description
The compound (1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one (CAS: 70550-73-1) is a bicyclic sesquiterpenoid derivative with a hexahydroindenone core. Its molecular formula is C₁₈H₃₂O₂, and it has a molecular weight of 280.45 g/mol . This compound is commercially available through suppliers like Hangzhou Verychem Science and Technology Co., Ltd., and is of interest in pharmaceutical and synthetic chemistry due to its stereochemical complexity and functional group diversity.
Properties
IUPAC Name |
(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-13(7-5-11-17(2,3)20)14-9-10-15-16(19)8-6-12-18(14,15)4/h13-15,20H,5-12H2,1-4H3/t13-,14-,15+,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXYSEJEKDEKNZ-ZXFNITATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one, also known by its CAS number 70550-73-1, is a complex organic compound that has garnered attention due to its potential biological activities. This compound is structurally related to vitamin D derivatives and is primarily studied for its role as an intermediate in the synthesis of biologically active forms of vitamin D.
- Molecular Formula : C18H32O2
- Molecular Weight : 280.45 g/mol
- CAS Number : 70550-73-1
Biological Activity Overview
The biological activity of (1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one is primarily linked to its role in the synthesis of calcitriol-d6, which is the active form of vitamin D3. Calcitriol plays a crucial role in calcium regulation and bone metabolism, and it exhibits various biological effects including:
- Calcium Regulation : Calcitriol enhances intestinal absorption of calcium and phosphate, contributing to bone health and mineralization.
- Antineoplastic Properties : Studies have indicated that calcitriol can inhibit cancer cell proliferation and induce apoptosis in certain cancer types, making it a potential candidate for cancer therapy .
- Antipsoriatic Effects : Calcitriol is used in topical treatments for psoriasis due to its ability to modulate skin cell proliferation and differentiation .
Recent studies have focused on the efficient synthesis of vitamin D analogs and their metabolites. For instance, a study highlighted the synthesis of 23,23-difluoro derivatives of vitamin D3 which showed altered metabolic resistance and binding affinities compared to their non-fluorinated counterparts . This research indicates that structural modifications can significantly impact the biological activity of vitamin D analogs.
Case Studies
- Calcitriol-Derived Compounds : Research has shown that derivatives like calcitriol-d6 exhibit enhanced stability against metabolic degradation by enzymes such as CYP24A1. This property may lead to prolonged biological activity in therapeutic applications .
- Vitamin D Receptor Binding : The binding affinity of calcitriol and its analogs to the vitamin D receptor (VDR) is critical for their biological function. Studies suggest that modifications in the side chain can either enhance or diminish this binding affinity, thereby affecting the overall efficacy of these compounds .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H32O2 |
| Molecular Weight | 280.45 g/mol |
| CAS Number | 70550-73-1 |
| Biological Role | Calcium regulator |
| Potential Applications | Antineoplastic, Antipsoriatic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Hydroxy-Methylheptan Chain
CAS 100858-26-2 : (1R,7aR)-1-((2R,5S,E)-6-(Methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
- Key Differences :
- Replaces the hydroxyl group at C6 with a methoxymethoxy (-OCH₂OCH₃) protecting group.
- Introduces an E-configured double bond in the heptan chain (C3–C4).
- Impact :
CAS 58322-11-5 : (1R,3aR,7aR)-1-((2R,5S)-5,6-Dimethylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
Modifications in the Indenone Core
CAS 182127-77-1 : 1-[(3aR,4R,7aR)-5-Hydroxy-3a,4-dimethyl-1,4,5,6,7,7a-hexahydroinden-2-yl]ethanone
- Key Differences: Hydroxyl group positioned at C5 of the indenone ring instead of the side chain. Contains an acetyl group (-COCH₃) at C2.
- Impact :
Complex Pharmacopeial Analog
CAS Not Specified : (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(R)-6-hydroxy-6-methylheptan-2-yl]-6a-methyl-2-phenyl-...-dione
- Key Differences: Incorporates a cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline fused ring system. Additional hydroxyl and phenyl groups enhance structural complexity.
- Impact :
Structural and Property Analysis
Table 1: Comparative Data for Key Compounds
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For example, Rivadulla et al. (2012) determined the absolute configuration of a structurally related compound using SCXRD with a low R factor (0.048) and validated intramolecular hydrogen bonding patterns . Complementary techniques like nuclear Overhauser effect (NOE) NMR can corroborate spatial arrangements of substituents.
Q. What purification strategies are recommended for isolating this compound with ≥98% purity?
- Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases is effective for enantiomeric separation. Preparative column chromatography using silica gel or reverse-phase C18 columns can isolate the compound from synthetic byproducts, as described in protocols for similar polycyclic terpenoids . Purity validation via GC-MS or LC-HRMS is critical to ensure compliance with research standards.
Q. How should researchers handle safety concerns related to this compound’s acute toxicity?
- Methodological Answer: Safety Data Sheets (SDS) for analogous compounds indicate acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, wear nitrile gloves, and employ closed-system transfers to minimize exposure. Emergency protocols should include immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer: Discrepancies often arise from dynamic molecular conformations or solvent effects. For example, X-ray structures may show rigid conformations, while NMR captures solution-state dynamics. Use variable-temperature NMR to assess rotational barriers and density functional theory (DFT) calculations to model energetically favorable conformers . Cross-validation with circular dichroism (CD) can confirm chiral centers.
Q. What experimental design principles optimize the synthesis yield of this compound?
- Methodological Answer: Employ Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading). Bayesian optimization algorithms have outperformed traditional grid searches in reaction condition optimization, reducing the number of trials needed to achieve >90% yield . Flow-chemistry setups, as demonstrated in Swern oxidation protocols, enhance reproducibility and scalability .
Q. How can computational modeling enhance the analysis of this compound’s reactivity?
- Methodological Answer: Molecular dynamics (MD) simulations can predict solvent interactions, while quantum mechanical (QM) calculations (e.g., B3LYP/6-31G*) model reaction pathways. High-throughput screening combined with machine learning accelerates ligand design for catalytic applications, as proposed in f-element separation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
